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molecular formula C9H16NO3P B8395829 Ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate

Ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate

Cat. No. B8395829
M. Wt: 217.20 g/mol
InChI Key: HXLTUMSNDXOIET-UHFFFAOYSA-N
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Patent
US05051524

Procedure details

A mixture of 0.68 g of acrylonitrile and 2.11 g of tetrahydrofuran-2-yl phosphonous acid ethyl ester in 5 ml of absolute ethanol is cooled to 0° under argon and treated, dropwise, with an ethanolic solution ofsodium ethoxide (from 0.15 g of sodium metal and 15 ml of absolute ethanol)at such a rate so that the temperature does not exceed 5° (extremelyexothermic). After the addition is completed the reaction mixture is stirred at room temperature for 30 minutes and 0.4 g of glacial acetic acid are added. The solvent is removed in vacuo and the residue partitioned between dichloromethane water. The organic layer is dried withanhydrous magnesium sulphate and removed in vacuo to afford ethyl 2-cyanoethyl(tetrahydrofuran-2-yl)-phosphinate; 1H-NMR (CDCl3): δ4.15 (3 H, m), 3.90 (2 H, m), 2.72 (2 H, m, CH2CN), 2.34-1.87(6 H, m), 1.32 (3 H, m, CH3).
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran-2-yl phosphonous acid ethyl ester
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([O:7][P:8]([CH:10]1[CH2:14][CH2:13][CH2:12][O:11]1)[OH:9])[CH3:6].[O-]CC.C(O)(=O)C>C(O)C>[C:1]([CH2:2][CH2:3][P:8]([CH:10]1[CH2:14][CH2:13][CH2:12][O:11]1)(=[O:9])[O:7][CH2:5][CH3:6])#[N:4]

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
C(C=C)#N
Name
tetrahydrofuran-2-yl phosphonous acid ethyl ester
Quantity
2.11 g
Type
reactant
Smiles
C(C)OP(O)C1OCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[O-]CC
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0° under argon
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
does not exceed 5°
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried withanhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)CCP(OCC)(=O)C1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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